molecular formula C58H95N19O16 B12110606 Hivproteasesubstrateiii CAS No. 6693-36-3

Hivproteasesubstrateiii

Cat. No.: B12110606
CAS No.: 6693-36-3
M. Wt: 1314.5 g/mol
InChI Key: XRWLUJTVRDIGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HIV-1 protease (PR) is an essential enzyme in the life cycle of HIV, the retrovirus responsible for AIDS. It plays a crucial role in processing newly synthesized polyproteins to create mature protein components within HIV virions. Without functional HIV-1 PR, the virions remain uninfectious .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • HIV-1 PR is initially synthesized as part of the Gag-Pol polyprotein.
  • PR auto-processes to form mature PR enzymes, which then cleave the Gag-Pol polyproteins at specific sites.
  • The mature PR exists as a 22 kDa homodimer, with each subunit containing 99 amino acids.
  • The catalytic triad (Asp25, Thr26, and Gly27) is essential for its activity.
  • Two molecular “flaps” move upon substrate association .
Industrial Production Methods:
  • Recombinant DNA technology is commonly used to produce HIV-1 PR for research and drug development.

Chemical Reactions Analysis

HIV-1 PR catalyzes peptide bond hydrolysis. It cleaves the Gag-Pol polyproteins at nine specific sites, yielding mature proteins. Common reactions include peptide bond cleavage, and the major products are individual functional proteins .

Scientific Research Applications

    Chemistry: Studying enzyme kinetics, substrate specificity, and drug interactions.

    Biology: Understanding viral replication and protein processing.

    Medicine: Developing protease inhibitors for HIV treatment.

    Industry: Enzyme engineering and drug design.

Properties

IUPAC Name

4-[[2-[[2-[[2-[[2-[2-[[6-amino-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H95N19O16/c1-8-9-13-38(53(87)75-44(28-78)47(61)81)69-48(82)33(7)68-52(86)41(20-21-45(79)80)72-56(90)43(25-34-16-18-36(19-17-34)77(92)93)73-55(89)42(24-30(2)3)74-57(91)46(31(4)5)76-54(88)40(15-12-23-65-58(62)63)70-49(83)32(6)67-51(85)39(14-10-11-22-59)71-50(84)37(60)26-35-27-64-29-66-35/h16-19,27,29-33,37-44,46,78H,8-15,20-26,28,59-60H2,1-7H3,(H2,61,81)(H,64,66)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,84)(H,72,90)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,79,80)(H4,62,63,65)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWLUJTVRDIGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H95N19O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475109
Record name AGN-PC-00IZ1U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6693-36-3
Record name AGN-PC-00IZ1U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.